molecular formula C14H21N5 B11736331 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11736331
M. Wt: 259.35 g/mol
InChI Key: GWHGLBLBAQDCOQ-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-2-18-11-13(9-16-18)15-7-12-8-17-19(10-12)14-5-3-4-6-14/h8-11,14-15H,2-7H2,1H3

InChI Key

GWHGLBLBAQDCOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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